5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyridine derivatives with suitable pyrazine precursors can yield the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine include other heterocyclic compounds with pyridine and pyrazine rings, such as:
- 1,2-Dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- 5-Bromo-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct pharmacological and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12ClN3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C9H12ClN3/c1-6-5-12-8-7(13(6)2)3-4-11-9(8)10/h3-4,6,12H,5H2,1-2H3 |
InChI Key |
VKLZDTCTLVJVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N1C)C=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.